

Aurantinin anti-inflammatory effects validation

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Compound Focus: Aurantinidin

CAS No.: 25041-66-1

Cat. No.: S568887

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Aurantinin at a Glance

The table below summarizes the available information on **aurantinin**, including its structure and the current level of evidence for its bioactivity.

Property	Description	Relevant Study Details
Chemical Structure	An anthocyanidin; specific substitution pattern of hydroxyl/methyl groups on core flavylum structure [1].	N/A

| **Anti-Inflammatory Evidence (Indirect)** | Identified in *Clitoria ternatea* flower extract (CTE), which demonstrated anti-inflammatory and wound-healing properties [2]. | **Experimental Model:** Human telomerase-immortalized corneal epithelial (hTCEpi) cells. **Method:** Scratch assay, gene expression (qRT-PCR), immunofluorescence. **Finding:** CTE promoted wound closure and upregulated wound-healing markers (CK3, Cx43). | | **Anti-Amyloid Evidence (Computational)** | Exhibited the strongest disruptive effect on A β 1-42 protofibrils, a structure linked to Alzheimer's disease inflammation & toxicity [1] [3]. | **Method:** Microsecond-scale Molecular Dynamics (MD) Simulations. **Finding:** **Aurantinin** most effectively disrupted K28-A42 salt bridges and F4-L34-V36 hydrophobic core. | | **Antioxidant Potential (Theoretical)** | Density Functional Theory (DFT) calculations suggest important antioxidant activity based

on ionization potentials and O-H bond dissociation energies [4]. | **Method:** DFT at B3LYP/6-31++G(d,p) level. **Finding:** Consistent with significant antioxidant potential. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies from the cited studies.

Molecular Dynamics (MD) Simulation for Anti-Amyloid Effects

This protocol explains how the interaction between **aurantinidin** and A β protofibrils was simulated [1].

- **System Setup:** The LS-shaped A β 1-42 protofibril (PDB ID: 5OQV) was used. The structure of **aurantinidin** and other anthocyanidins was obtained from the DRUGBANK database.
- **Force Field & Parameters:** The AMBER99SB-ILDN force field was used for the protein, and the GAFF force field was used for the anthocyanidins. Atomic charges for the anthocyanidins were derived using the HF/6-31G* method.
- **Simulation Run:** Multiple independent all-atom MD simulations were performed for each anthocyanidin-protofibril system in explicit water, with a simulation time of 1 microsecond or more per run.
- **Analysis:** The stability and disruptive effects were analyzed by monitoring:
 - **C α -RMSD:** Root-mean-square deviation of protein backbone.
 - **SASA:** Solvent-accessible surface area of hydrophobic clusters.
 - **Salt Bridge Occupancy:** Stability of key ionic interactions.
 - **Intermolecular Interactions:** Analysis of hydrogen bonds, hydrophobic, and aromatic stacking interactions.

In Vitro Validation of Anti-Inflammatory & Wound-Healing Effects

This protocol describes the experimental validation of *Clitoria ternatea* extract (CTE), which contains **aurantinidin**, on corneal epithelial cells [2].

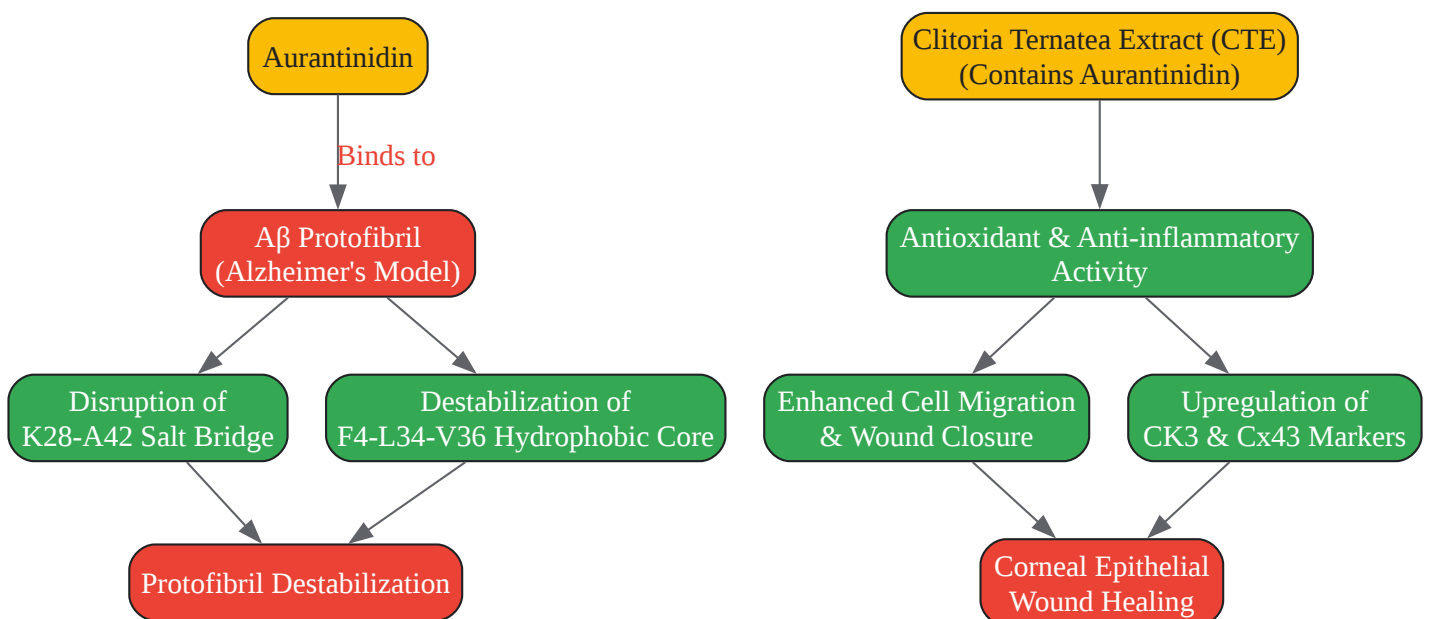
- **Extract Preparation & Phytochemical Profiling:**
 - **Extraction:** Aqueous extraction of *Clitoria ternatea* flowers.
 - **LC-MS Analysis:** Phytochemical profiling was conducted using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify constituent compounds, including **aurantinidin**.

- **Cell-Based Assays:**

- **Cell Line:** Human telomerase-immortalized corneal epithelial (hTCEpi) cells.
- **Cytotoxicity (MTT Assay):** Cells were treated with a range of CTE concentrations (0.01-0.1 mg/mL) for 72 hours to determine the optimal non-toxic dose.
- **Scratch Assay:** A wound was created in a confluent cell monolayer. Cells were treated with the optimal dose of CTE (0.08 mg/mL), and wound closure was measured at 0, 6, and 12 hours post-scratch.
- **Gene Expression (qRT-PCR):** mRNA expression of wound-healing markers **Cytokeratin 3 (CK3)** and **Connexin 43 (Cx43)** was analyzed at 0, 6, and 12 hours.
- **Protein Expression (Immunofluorescence):** Cells were stained with antibodies against CK3 and Cx43, and visualized using fluorescence microscopy to confirm protein localization and expression.

Mechanisms of Action and Workflow

The diagram below illustrates the proposed mechanistic pathways for **aurantininidin**'s bioactivities based on the gathered research, and integrates the experimental workflow for validation.



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Diagram 1: Proposed mechanisms of action for **aurantininidin** based on computational and extract-based studies.

The following workflow maps the key experimental steps from the cited in-vitro study.



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Diagram 2: Experimental workflow for validating the bioactivity of an **aurantininidin**-containing extract.

Research Implications and Future Directions

The current data, while promising, comes with important caveats:

- **Evidence is Indirect:** The anti-inflammatory and wound-healing effects are attributed to *Clitoria ternatea* extract as a whole. The specific contribution of **aurantininidin**, among other compounds like delphinidin and kaempferol, requires isolation and testing of the pure compound [2].
- **Computational Findings Need Validation:** The superior performance of **aurantininidin** in MD simulations is a strong prediction, but it must be confirmed through in vitro and in vivo biological assays [1] [3].

For researchers, the next logical steps include:

- **Purification:** Isolate pure **aurantininidin** for dedicated biological testing.
- **Direct Comparison:** Conduct experiments that directly compare the efficacy of pure **aurantininidin** against other common anthocyanidins (e.g., cyanidin, delphinidin) under identical conditions.
- **In Vivo Studies:** Move beyond cell models to validate the anti-inflammatory and neuroprotective effects in animal models.

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References

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